molecular formula C25H21ClN2O3 B7699359 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide

Cat. No.: B7699359
M. Wt: 432.9 g/mol
InChI Key: CFHTWNHWUPBLLL-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and various functional groups that contribute to its chemical reactivity and potential applications. This compound is of interest due to its potential biological activities and its utility in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Functionalization of the Quinoline: The hydroxyl and methyl groups are introduced through selective functionalization reactions. For example, methylation can be achieved using methyl iodide in the presence of a base.

    Formation of the Benzamide Derivative: The benzamide group is synthesized by reacting 3-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the quinoline moiety can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The quinoline moiety is known for its biological activity, and the compound could be screened for antimicrobial, antiviral, or anticancer properties.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide would depend on its specific biological target. Generally, compounds with quinoline moieties can intercalate with DNA, inhibit enzymes, or disrupt cellular processes. The benzamide group may enhance binding affinity to specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline moiety.

    Quinacrine: Another antimalarial with a similar structure.

    N-phenylbenzamide derivatives: Compounds with similar benzamide structures but different substituents.

Uniqueness

What sets 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzamide apart is the combination of functional groups that provide a unique set of chemical and biological properties. The presence of both a quinoline and a benzamide moiety in the same molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-16-7-5-8-17-13-19(24(29)27-23(16)17)15-28(21-11-3-4-12-22(21)31-2)25(30)18-9-6-10-20(26)14-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHTWNHWUPBLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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